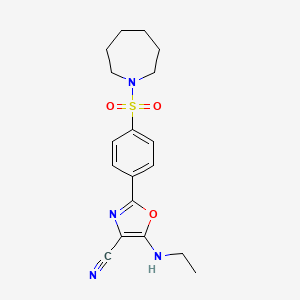

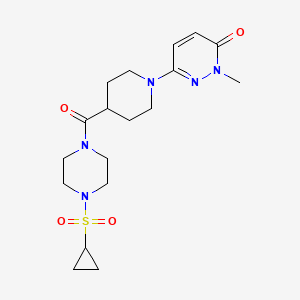

![molecular formula C16H14N2O2S B2660001 2-[(2-Methylbenzyl)sulfonyl]quinoxaline CAS No. 338977-87-0](/img/structure/B2660001.png)

2-[(2-Methylbenzyl)sulfonyl]quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(2-Methylbenzyl)sulfonyl]quinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . It has been extensively investigated for its potential use in various scientific fields due to its unique properties and functional groups.

Synthesis Analysis

The synthesis of this compound involves the C2 sulfonylation of quinoxalinones via a metal-free oxidative S–O cross-coupling strategy . This method is mild, facile, and environmentally friendly, exhibiting good atomic economy and excellent functional group tolerance . It effectively solved the long-standing problems in the C2 transformation of quinoxalinones .Molecular Structure Analysis

The molecular structure of this compound is derived from the quinoxaline core, which is a bicyclic compound with fused benzene and pyrazine rings . The 2-[(2-Methylbenzyl)sulfonyl] group is attached to the quinoxaline core, adding to its complexity .Chemical Reactions Analysis

The chemical reactions involving this compound primarily involve the sulfonylation of quinoxalinones . The sulfonylation occurs at the C2 position of the quinoxaline core, resulting in 2-sulfonyloxylated quinoxalines .Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Compounds

Research has explored the synthesis of pharmaceutical compounds using quinoxaline derivatives. For instance, Imamoto et al. (2012) developed P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, showcasing the utility of these catalysts in preparing chiral pharmaceutical ingredients (Imamoto et al., 2012). This emphasizes the role of quinoxaline derivatives in facilitating efficient and selective synthesis processes, crucial for pharmaceutical development.

Anticancer and Radiosensitizing Evaluation

Quinoxaline derivatives have also been evaluated for their anticancer and radiosensitizing potential. Ghorab et al. (2015) synthesized and tested a series of quinoline and pyrimidoquinoline derivatives, showing significant activity against liver cancer cells (Ghorab et al., 2015). Such studies highlight the potential of quinoxaline derivatives in cancer therapy, offering new avenues for treatment strategies.

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives have been a focus of research, demonstrating the compound's potential in addressing bacterial infections. Vieira et al. (2014) reported the antimicrobial activity of quinoxaline N,N-dioxide and its derivatives against bacterial and yeast strains, suggesting new drugs for antimicrobial chemotherapy (Vieira et al., 2014). This underscores the versatility of quinoxaline derivatives in developing antimicrobial agents.

Chemical Synthesis and Catalysis

Quinoxaline derivatives are used in the development of catalysts and in chemical synthesis processes. Mastalir et al. (2016) showcased the synthesis of quinolines and pyrimidines catalyzed by manganese PNP pincer complexes, highlighting the sustainable and practical aspects of these reactions (Mastalir et al., 2016). This research demonstrates the compound's utility in green chemistry and its contribution to environmentally friendly synthesis methods.

Direcciones Futuras

Quinoxaline derivatives, including 2-[(2-Methylbenzyl)sulfonyl]quinoxaline, have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions . This paves the way for further development of drug discovery in the wide spectrum of its biological importance . The current focus is on developing newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

Propiedades

IUPAC Name |

2-[(2-methylphenyl)methylsulfonyl]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-12-6-2-3-7-13(12)11-21(19,20)16-10-17-14-8-4-5-9-15(14)18-16/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKUMRJQXCGCBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CS(=O)(=O)C2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

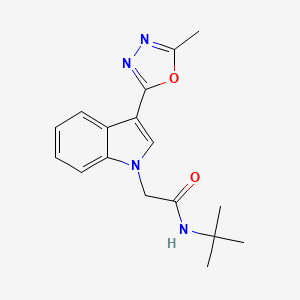

![4-(2-fluorophenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2659923.png)

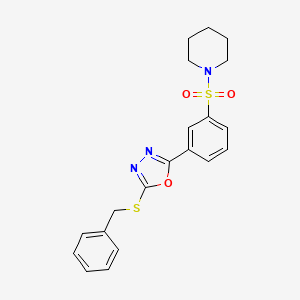

![8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2659925.png)

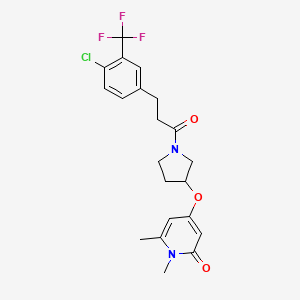

![1-(2,4-dimethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2659927.png)

![2-((5-[(4-Chloro-3-methyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid](/img/structure/B2659928.png)

![N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxamide](/img/structure/B2659929.png)

![N'-(2,6-difluorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2659930.png)

![N-(4-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/no-structure.png)

![2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2659937.png)